molecular formula C18H18N8OS B2865893 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176152-22-8

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2865893
CAS No.: 2176152-22-8
M. Wt: 394.46
InChI Key: VNYYKYXAQHNDGC-UHFFFAOYSA-N
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Description

The compound “2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . This group has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-yl compounds has been reported in the literature . The synthesis typically involves a multi-step sequence, including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-yl compounds can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of these compounds is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-yl compounds can undergo a variety of chemical reactions. For example, they can react with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . They can also react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-yl compounds can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the compound’s molecular weight, solubility, stability, and other properties .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have developed novel synthetic routes to create derivatives of thienopyrimidine, a core structure related to the specified compound. These derivatives have shown promising antimicrobial properties. For instance, a study by Gaber and Moussa (2011) describes the regioselective synthesis of bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton, displaying significant in vitro antibacterial and antifungal activities (Gaber & Moussa, 2011). Similarly, Bhuiyan et al. (2006) explored the antimicrobial potential of new thienopyrimidine derivatives, indicating pronounced antimicrobial activity against various pathogens (Bhuiyan et al., 2006).

Antiparkinsonian and Analgesic Activities

Amr, Maigali, and Abdulla (2008) synthesized a series of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating good analgesic and antiparkinsonian activities, comparable to Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008).

Antitumor Activities

Hafez, Alsalamah, and El-Gazzar (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were used as intermediates for producing compounds with potent antitumor and antibacterial properties. Some derivatives showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

Thieno[3,2-d]pyrimidin-4-yl compounds have shown promise as potential inhibitors of Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential as therapeutic agents for tuberculosis and other diseases.

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8OS/c27-16-2-1-15(26-12-19-10-22-26)23-25(16)9-13-3-6-24(7-4-13)18-17-14(5-8-28-17)20-11-21-18/h1-2,5,8,10-13H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYYKYXAQHNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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